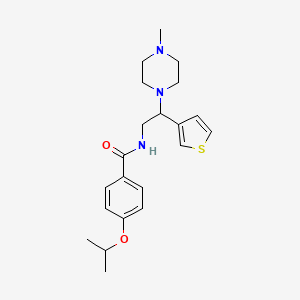

4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-16(2)26-19-6-4-17(5-7-19)21(25)22-14-20(18-8-13-27-15-18)24-11-9-23(3)10-12-24/h4-8,13,15-16,20H,9-12,14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDWLHFBQWXDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzamide with 4-methylpiperazine under appropriate conditions.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene boronic acid or thiophene halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and development:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including those similar to 4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, can exhibit antidepressant effects. Studies suggest that these compounds may interact with serotonin and norepinephrine transporters, enhancing mood and reducing symptoms of depression .

Antitumor Properties

Preliminary studies have shown that compounds containing thiophene rings possess antitumor properties. The presence of the piperazine moiety in this compound may enhance its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and interference with essential metabolic processes . This property positions it as a potential candidate for developing new antimicrobial agents.

Serotonin Receptor Modulation

The piperazine component suggests potential interaction with serotonin receptors, which are critical targets in treating mood disorders. By modulating these receptors, the compound may help restore serotonin levels in the brain .

Inhibition of Protein Kinases

Some studies indicate that thiophene derivatives can inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a similar piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups, supporting the hypothesis that such compounds can effectively target mood disorders .

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer treatment development .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Table 1: Key Structural Differences Among Analogs

- Target vs. Compound 1d : Both share a benzamide backbone and piperazine group. However, the target’s thiophen-3-yl and isopropoxy groups contrast with 1d’s thiazole and methoxy substituents. These differences may influence solubility and receptor binding; thiophene’s lipophilicity could enhance blood-brain barrier penetration compared to thiazole .

- Target vs. Triazole Derivatives [7–9]: The triazole compounds lack the piperazine and thiophene motifs but feature sulfonyl and C=S groups.

- Target vs. Compound 155: Both incorporate benzamide, but 155’s quinazolinone and purine moieties indicate a focus on nucleotide metabolism or kinase inhibition, contrasting with the target’s emphasis on piperazine-mediated signaling pathways .

Spectral and Physicochemical Properties

Table 3: Spectroscopic Data and Physical Properties

- The target’s anticipated IR bands (C=O at ~1660 cm⁻¹, N-H at ~3300 cm⁻¹) align with benzamide derivatives like 1d, though the absence of sulfonyl or triazole C=S bands distinguishes it from ’s compounds .

- Mass spec data for Compound 155 (m/z 455) suggests higher molecular weight than the target (estimated ~450), reflecting its quinazolinone and purine groups .

Research Implications and Limitations

Contrasts with sulfonamide and triazole derivatives underscore the need for targeted assays to evaluate receptor affinity and metabolic stability.

Key Limitations :

- Biological activity data (e.g., IC₅₀, pharmacokinetics) is absent, necessitating further experimental validation.

Biological Activity

4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 282.38 g/mol

This compound features a benzamide core substituted with an isopropoxy group and a piperazine moiety, which contributes to its interaction with biological targets.

The compound primarily acts as a selective ligand for dopamine receptors, particularly the D3 subtype. Research indicates that compounds in this class can modulate dopaminergic signaling pathways, which are crucial in various neurological and psychiatric disorders, including addiction and schizophrenia .

Pharmacological Effects

-

Dopamine Receptor Modulation :

- The compound exhibits high selectivity for the D3 receptor over the D2 receptor, making it a candidate for developing treatments targeting dopamine-related disorders .

- It has been shown to influence behaviors associated with drug addiction in animal models, indicating potential therapeutic benefits in substance use disorders .

- Neuroprotective Properties :

- Antidepressant Activity :

Study 1: Dopamine D3 Receptor Selectivity

A study published in PubMed Central explored various benzamide derivatives' selectivity for dopamine receptors. The results indicated that certain analogs of this compound displayed significant selectivity for the D3 receptor, suggesting their potential utility in treating conditions like drug addiction .

Study 2: Neuroprotective Effects

Research conducted on related compounds demonstrated that they could protect neuronal cells from apoptosis induced by oxidative stress. This study highlighted the importance of the thiophene ring in enhancing neuroprotective activity through antioxidant mechanisms .

Study 3: Behavioral Studies

Behavioral assessments using rodent models showed that administration of the compound resulted in reduced drug-seeking behavior, supporting its potential as an anti-addictive agent. The study emphasized the role of dopaminergic modulation in these behavioral changes .

Data Table: Summary of Biological Activities

Q & A

Q. How to validate conflicting crystallography vs. NMR structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.